molecular formula C15H18N2O B3173047 2-[2-(Methylanilino)ethoxy]aniline CAS No. 946772-13-0

2-[2-(Methylanilino)ethoxy]aniline

Cat. No.: B3173047
CAS No.: 946772-13-0
M. Wt: 242.32 g/mol
InChI Key: QJWFJAJSOGJDJO-UHFFFAOYSA-N
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Description

2-[2-(Methylanilino)ethoxy]aniline is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(Methylanilino)ethoxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Methylanilino)ethoxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(N-methylanilino)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17(13-7-3-2-4-8-13)11-12-18-15-10-6-5-9-14(15)16/h2-10H,11-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWFJAJSOGJDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Understanding and Determining the Solubility of 2-(2-Aminoethoxy)-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Novel Moiety

In the realm of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a critical determinant of its potential therapeutic success. Poor solubility can severely limit a compound's bioavailability, hinder the development of suitable formulations, and ultimately lead to the failure of an otherwise promising drug candidate.[1] This guide provides an in-depth exploration of the solubility characteristics of 2-(2-Aminoethoxy)-N-methylaniline, a molecule of interest for its potential applications. In the absence of pre-existing experimental data for this specific compound, this document serves as a comprehensive roadmap for researchers, outlining the theoretical considerations, experimental methodologies, and computational approaches necessary to fully characterize its solubility profile. As a Senior Application Scientist, the focus here is not merely on presenting data, but on elucidating the scientific rationale behind the experimental choices and providing a self-validating framework for solubility determination.

Part 1: Deconstructing 2-(2-Aminoethoxy)-N-methylaniline: A Structural Perspective on Solubility

The solubility of a molecule is intrinsically linked to its chemical structure. An analysis of the functional groups present in 2-(2-Aminoethoxy)-N-methylaniline allows for a qualitative prediction of its solubility behavior.

The molecule possesses several key features that will influence its solubility:

  • Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety, which generally contributes to poor aqueous solubility.

  • Amino Groups: The presence of a primary aromatic amine (-NH2) and a secondary aliphatic amine (-NH(CH3)) introduces polarity and the capacity for hydrogen bonding with water molecules. Amines can also act as weak bases, and their solubility is therefore expected to be pH-dependent.[2][3] In acidic conditions, these groups will be protonated to form more soluble ammonium salts.

  • Ethoxy Linkage: The ether group (-O-) can act as a hydrogen bond acceptor, which can contribute to aqueous solubility. However, ethers are generally less effective at hydrogen bonding than amines or alcohols.[4][5] The ethylene chain of the ethoxy group adds to the non-polar character of the molecule.

Based on this structural analysis, 2-(2-Aminoethoxy)-N-methylaniline is anticipated to be a compound with limited to moderate intrinsic aqueous solubility. Its solubility is expected to increase significantly at lower pH values due to the protonation of the amine groups. In organic solvents, its solubility will be dictated by the polarity of the solvent, with better solubility expected in polar organic solvents that can interact with the amine and ether functionalities.[6]

Part 2: The Cornerstone of Characterization: Experimental Solubility Determination

A definitive understanding of a compound's solubility can only be achieved through empirical measurement. The choice of experimental method is critical and depends on the stage of drug development and the specific information required.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between thermodynamic and kinetic solubility, as these two parameters provide different insights into a compound's behavior.[7][8]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[7][8] This is a critical parameter for understanding the intrinsic properties of a drug substance and is essential for formulation development.[9]

  • Kinetic Solubility , often measured in high-throughput screening settings, is the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[10] This measurement is influenced by the experimental conditions and the solid-state form of the precipitate, which is often amorphous.[9][11] While useful for early-stage discovery, kinetic solubility values are often higher than thermodynamic solubility and can be misleading if not interpreted correctly.[9]

Diagram: The Conceptual Difference Between Thermodynamic and Kinetic Solubility

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility Thermodynamic Equilibrium State (Saturated Solution in contact with crystalline solid) Kinetic Metastable State (Supersaturated solution, often precipitating as amorphous solid) Kinetic->Thermodynamic Precipitation and equilibration to most stable form Start Compound in Solution Start->Thermodynamic Slow equilibration Start->Kinetic Rapid addition from stock

Caption: A diagram illustrating the pathways to achieving thermodynamic and kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[12] The following protocol is a robust and self-validating approach.

Objective: To determine the equilibrium solubility of 2-(2-Aminoethoxy)-N-methylaniline in various aqueous and organic solvents.

Materials:

  • 2-(2-Aminoethoxy)-N-methylaniline (solid)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

  • pH meter

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(2-Aminoethoxy)-N-methylaniline to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[13]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable mobile phase.

    • Analyze the concentration of 2-(2-Aminoethoxy)-N-methylaniline in the diluted samples using a validated HPLC-UV or LC-MS/MS method.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Solid Phase Analysis:

    • After the experiment, the remaining solid should be analyzed (e.g., by XRPD, DSC) to check for any polymorphic transformations that may have occurred during the equilibration period.[13]

Data Presentation:

SolventpHTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
0.1 N HCl1.225[Experimental Value][Calculated Value]
Acetate Buffer4.525[Experimental Value][Calculated Value]
Phosphate Buffer6.825[Experimental Value][Calculated Value]
Purified Water~7.025[Experimental Value][Calculated Value]
EthanolN/A25[Experimental Value][Calculated Value]
AcetonitrileN/A25[Experimental Value][Calculated Value]

Diagram: Experimental Workflow for Thermodynamic Solubility

G Start Start: Excess solid + Solvent Equilibration Equilibration (Shaking at constant T) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Analysis Solid Phase Analysis (XRPD/DSC) Equilibration->Analysis Quantification Quantification (HPLC/LC-MS) Separation->Quantification Result Thermodynamic Solubility Quantification->Result

Caption: A streamlined workflow for the experimental determination of thermodynamic solubility.

Part 3: In Silico Approaches to Solubility Prediction

In the early stages of drug discovery, computational models offer a rapid and cost-effective means of predicting the solubility of novel compounds.[1][14] These models can help prioritize candidates for synthesis and experimental testing.

QSPR and Machine Learning Models

Quantitative Structure-Property Relationship (QSPR) models and various machine learning algorithms are widely used for solubility prediction.[1][15] These models are trained on large datasets of compounds with known solubilities and use molecular descriptors to establish a correlation between a molecule's structure and its solubility.[16][17]

Commonly used molecular descriptors for solubility prediction include:

  • LogP: A measure of lipophilicity.

  • Molecular Weight: Larger molecules tend to have lower solubility.

  • Polar Surface Area (PSA): A measure of the surface area of polar atoms.

  • Number of Hydrogen Bond Donors and Acceptors: These influence interactions with polar solvents.

  • Molecular Fingerprints: Representations of the molecular structure used in machine learning models.[18][19]

Several commercial and open-source software packages can be used to predict the solubility of 2-(2-Aminoethoxy)-N-methylaniline using these models. It is important to note that the accuracy of these predictions can vary, and they should be used as a guide for experimental work.[20][21]

Thermodynamics-Based Methods

Thermodynamics-based models, such as the General Solubility Equation (GSE), provide a more theoretical approach to solubility prediction.[1] The GSE relates the aqueous solubility of a compound to its melting point and LogP. While these methods can be more accurate than purely QSPR-based approaches, they require experimental data for the melting point.[17]

Part 4: Adherence to Regulatory Standards

For drug development professionals, it is imperative that solubility studies are conducted in accordance with regulatory guidelines. The International Council for Harmonisation (ICH) M9 guideline on the Biopharmaceutics Classification System (BCS) provides a framework for solubility determination.[22][23] According to the ICH, a drug substance is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[24][25] Adherence to these guidelines is crucial for BCS classification and potential biowaivers.[26]

Conclusion: A Forward-Looking Approach to Solubility Characterization

While specific experimental solubility data for 2-(2-Aminoethoxy)-N-methylaniline is not yet publicly available, this guide provides a comprehensive framework for its determination and interpretation. By understanding the interplay of its structural features, employing robust experimental protocols, and leveraging in silico predictive tools, researchers can build a complete and accurate solubility profile for this promising compound. This foundational knowledge is indispensable for guiding formulation strategies, ensuring reliable in vitro and in vivo studies, and ultimately, advancing its potential as a therapeutic agent.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

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  • But why amine ,carboxylic acid dissolvedIn ether. Filo. [Link]

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Distinguishing Isomers: A Technical Guide to 2- and 4-[2-(Methylanilino)ethoxy]aniline for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise understanding of molecular structure is paramount. Isomeric purity can profoundly influence pharmacological activity, toxicity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of two isomeric substituted anilines: 2-[2-(methylanilino)ethoxy]aniline and 4-[2-(methylanilino)ethoxy]aniline. These molecules, while sharing the same molecular formula and mass, exhibit distinct physicochemical and spectroscopic properties due to the ortho versus para substitution pattern on the aniline ring. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of their synthesis, analytical characterization, and potential applications. By elucidating the key differences between these isomers, this guide aims to equip scientists with the knowledge to unambiguously identify and differentiate them, ensuring the integrity of their research and development endeavors.

Molecular Structure and Physicochemical Properties

The fundamental difference between the two isomers lies in the point of attachment of the [2-(methylanilino)ethoxy] group to the aniline ring. In the 2-isomer, this substituent is located at the ortho position, while in the 4-isomer, it is at the para position. This seemingly subtle variation leads to significant differences in their three-dimensional structure, electronic distribution, and, consequently, their physical and chemical properties.

Property2-[2-(Methylanilino)ethoxy]aniline4-[2-(Methylanilino)ethoxy]anilineRationale for Difference
Molecular Formula C₁₅H₁₈N₂OC₁₅H₁₈N₂OIdentical
Molecular Weight 242.32 g/mol 242.32 g/mol Identical
Predicted Boiling Point Higher due to potential for intramolecular hydrogen bonding.Lower than the 2-isomer.The proximity of the ether oxygen and the amino group in the ortho position can facilitate intramolecular hydrogen bonding, reducing intermolecular forces.
Predicted Polarity & Solubility Less polar, potentially less soluble in polar solvents.More polar, potentially more soluble in polar solvents.The para-isomer is expected to have a larger dipole moment due to the vector addition of the substituent dipoles. Intramolecular hydrogen bonding in the ortho-isomer can mask polar groups.
Predicted pKa Lower basicity.Higher basicity.The ortho-substituent can sterically hinder the approach of a proton to the amino group, a phenomenon known as the "Steric Inhibition of Protonation" (SIP) effect.

Synthetic Pathways

A robust and versatile method for the synthesis of these isomers is the Williamson ether synthesis.[1][2][3][4][5] This approach involves the reaction of the corresponding aminophenol with a suitable alkylating agent. A plausible synthetic route for both isomers is outlined below.

Proposed Synthesis of 2- and 4-[2-(Methylanilino)ethoxy]aniline

The synthesis begins with the preparation of the key intermediate, N-methyl-N-phenyl-2-chloroethylamine. This can be achieved by reacting N-methylaniline with 2-chloroethanol in the presence of a dehydrating agent like sulfuric acid, followed by conversion of the resulting alcohol to the chloride with thionyl chloride.

Subsequently, 2-aminophenol or 4-aminophenol is deprotonated with a strong base, such as sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with N-methyl-N-phenyl-2-chloroethylamine via an SN2 reaction to yield the desired product.

G cluster_synthesis Synthetic Pathway aminophenol 2-Aminophenol or 4-Aminophenol phenoxide Phenoxide Intermediate aminophenol->phenoxide 1. NaH, THF product 2- or 4-[2-(Methylanilino)ethoxy]aniline phenoxide->product 2. N-methyl-N-phenyl-2-chloroethylamine

Figure 1. Proposed Williamson ether synthesis for the target isomers.

Spectroscopic Analysis and Differentiation

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of the 2- and 4-isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra of the two isomers are expected to show distinct patterns, particularly in the aromatic region.

  • Aromatic Protons: The 4-isomer, due to its symmetry, will exhibit a simpler aromatic signal pattern, likely two doublets (an AA'BB' system). In contrast, the 2-isomer will display a more complex multiplet for the four protons on the substituted aniline ring due to their different chemical environments.

  • Chemical Shifts: The protons on the aniline ring of the 2-isomer are expected to be more shielded (appear at a lower ppm) compared to the 4-isomer due to the electron-donating effect of the amino group being more pronounced at the ortho and para positions.

¹³C NMR Spectroscopy: The carbon NMR spectra will also provide clear evidence for the isomeric identity.

  • Number of Aromatic Signals: The 4-isomer will show fewer signals in the aromatic region due to its higher symmetry. The 2-isomer will exhibit six distinct aromatic carbon signals for the substituted aniline ring.

  • Chemical Shifts: The chemical shifts of the aromatic carbons will be influenced by the position of the substituent. The ipso-carbon (the carbon attached to the ethoxy group) will be significantly downfield.

Predicted ¹H and ¹³C NMR Data:

AssignmentPredicted ¹H NMR (ppm) - 2-isomerPredicted ¹H NMR (ppm) - 4-isomerPredicted ¹³C NMR (ppm) - 2-isomerPredicted ¹³C NMR (ppm) - 4-isomer
Aniline-H 6.7-7.2 (complex multiplet)~6.8 (d), ~6.6 (d)115-145 (6 signals)114-150 (4 signals)
N-CH₃ ~2.9~2.9~31~31
-O-CH₂- ~4.1 (t)~4.0 (t)~66~67
-N-CH₂- ~3.6 (t)~3.5 (t)~52~52
Anilino-H 6.6-7.3 (multiplet)6.6-7.3 (multiplet)112-149 (4 signals)112-149 (4 signals)
Infrared (IR) Spectroscopy

The IR spectra of both isomers will share several characteristic peaks, but subtle differences can be observed.

  • N-H Stretch: Both isomers will exhibit two absorption bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-N Stretch: Aromatic amine C-N stretching will appear in the 1250-1360 cm⁻¹ region.

  • C-O Stretch: The ether C-O stretch will be observed around 1230-1270 cm⁻¹ for the aryl alkyl ether.

  • Out-of-Plane Bending: The substitution pattern on the benzene ring can be distinguished by the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. The 2-isomer (ortho-disubstituted) is expected to show a strong band around 750 cm⁻¹, while the 4-isomer (para-disubstituted) will have a strong band in the 810-840 cm⁻¹ range.

Mass Spectrometry (MS)

Both isomers will have the same molecular ion peak (M⁺) at m/z 242. However, the fragmentation patterns under electron ionization (EI) can differ due to the stability of the resulting fragment ions.

  • Alpha-Cleavage: A common fragmentation pathway for ethers is cleavage of the C-C bond adjacent to the oxygen.

  • Benzylic Cleavage: Cleavage of the bond between the ethoxy group and the aniline ring is also likely.

  • Ortho Effect: The 2-isomer may exhibit unique fragmentation pathways due to the "ortho effect," where the proximity of the substituents can lead to intramolecular rearrangements and specific fragment ions not observed in the 4-isomer. A potential fragmentation could involve the interaction of the amino group with the ether linkage, leading to a characteristic fragment.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the 2- and 4-isomers.

  • HPLC: Reversed-phase HPLC is the method of choice.[6] The 4-isomer, being more polar, is expected to have a shorter retention time on a nonpolar stationary phase (like C18) with a polar mobile phase compared to the less polar 2-isomer.

  • GC: Due to their relatively high boiling points, GC analysis may require derivatization of the amino group to improve volatility and peak shape. The isomers should be separable on a standard nonpolar or moderately polar capillary column, with the elution order depending on the column and conditions.

G cluster_hplc HPLC Separation Workflow sample Mixture of Isomers injection Injection sample->injection column C18 Column injection->column detection UV Detector column->detection chromatogram Chromatogram detection->chromatogram isomer4 4-isomer (earlier peak) chromatogram->isomer4 isomer2 2-isomer (later peak) chromatogram->isomer2

Figure 2. Conceptual workflow for HPLC separation of the isomers.

Potential Applications and Biological Relevance

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[7][8][9] The [2-(methylanilino)ethoxy]aniline core, with its multiple points for further functionalization, represents a promising starting point for the development of new drugs. The specific substitution pattern (ortho vs. para) can significantly impact the molecule's ability to interact with biological targets. For instance, the spatial arrangement of the functional groups in the 2-isomer might favor binding to a specific enzyme pocket, while the 4-isomer might be inactive or target a different protein altogether. Therefore, the ability to synthesize and isolate pure isomers is critical for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of 4-[2-(Methylanilino)ethoxy]aniline
  • Preparation of the Phenoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq) to anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Alkylation: To the resulting phenoxide solution, add a solution of N-methyl-N-phenyl-2-chloroethylamine (1.0 eq) in anhydrous THF dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench carefully with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

(Note: The same protocol can be adapted for the synthesis of the 2-isomer by starting with 2-aminophenol.)

Protocol 2: HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers show good absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Conclusion

The differentiation of 2- and 4-[2-(methylanilino)ethoxy]aniline is a critical task for researchers in organic synthesis and drug discovery. This guide has provided a comprehensive framework for understanding the key differences between these isomers, from their synthesis and physicochemical properties to their spectroscopic and chromatographic signatures. While direct experimental data for these specific compounds is not widely available in the literature, the principles and data from closely related analogs presented here offer a robust predictive model for their characterization. By applying the methodologies and insights provided, scientists can confidently identify and separate these isomers, ensuring the precision and integrity of their scientific investigations.

References

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Sources

Methodological & Application

Cross-coupling reactions using 5-bromo-2-[2-(Methylanilino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 5-bromo-2-[2-(Methylanilino)ethoxy]aniline

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for this purpose, enabling the synthesis of complex molecular architectures that were previously inaccessible. The aryl halide building block is a critical component in these transformations, and its structure dictates the potential for molecular diversification.

This guide focuses on 5-bromo-2-[2-(Methylanilino)ethoxy]aniline , a highly functionalized and promising substrate for cross-coupling. Its structure is notable for several key features:

  • An aryl bromide , which is an ideal handle for a wide range of palladium-catalyzed reactions, offering a balance of reactivity and stability.

  • An ortho-alkoxy aniline moiety , which introduces a degree of electron-donating character and steric influence that can be leveraged for regioselective synthesis.

  • A pendant N-methylaniline group , which provides an additional site for potential downstream functionalization or can influence the physicochemical properties of the final products.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying scientific rationale for procedural choices, empowering the user to adapt and troubleshoot these powerful reactions.

Part 1: Synthesis of the Starting Material

Before its application in cross-coupling, the target compound must be synthesized. A robust and common strategy involves the etherification of a suitably substituted phenol. The following protocol describes a Williamson ether synthesis approach starting from commercially available 5-bromo-2-aminophenol.

Workflow for Synthesis of 5-bromo-2-[2-(Methylanilino)ethoxy]aniline

cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Work-up and Purification start 5-bromo-2-aminophenol + N-methyl-N-(2-chloroethyl)aniline reagents1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80-100 °C) start->reagents1 product1 5-bromo-2-[2-(Methylanilino)ethoxy]aniline reagents1->product1 workup Aqueous Work-up (Water/EtOAc Extraction) product1->workup purify Column Chromatography (Silica Gel) workup->purify final_product Isolated Product purify->final_product

Caption: Synthetic workflow for the starting material.

Detailed Protocol: Synthesis of 5-bromo-2-[2-(Methylanilino)ethoxy]aniline
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add N-methyl-N-(2-chloroethyl)aniline hydrochloride (1.2 eq) to the stirring suspension. Expert Insight: Using a slight excess of the chloroethylamine ensures complete consumption of the starting phenol. K₂CO₃ serves as both the base to deprotonate the phenol and to neutralize the HCl from the hydrochloride salt.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with organoboron reagents.[1] The reaction is valued for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_reactants cluster_product pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetal R¹-Pd(II)L₂-R² pd2_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² aryl_halide R¹-X (Aryl Bromide) boronic_acid R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki reaction.

Expert Insights: Key Parameter Selection
  • Catalyst System: For electron-rich aryl bromides like our substrate, sterically hindered biarylphosphine ligands are highly effective. Ligands such as SPhos or XPhos paired with a palladium source like Pd₂(dba)₃ or a pre-formed catalyst like SPhos Pd G3 offer high catalytic activity. These bulky ligands facilitate the reductive elimination step, which is often rate-limiting.[2]

  • Base: A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[1][2] Potassium phosphate (K₃PO₄) is an excellent choice as it is effective, non-nucleophilic, and minimizes side reactions like protodeboronation.

  • Solvent: A mixture of an organic solvent and water is standard. 1,4-Dioxane/water or Toluene/water are common choices. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 5-bromo-2-[2-(methylanilino)ethoxy]aniline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., SPhos Pd G3, 1-3 mol%) to the solid mixture.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon) three times. Add degassed 1,4-dioxane followed by degassed water (typically a 4:1 to 10:1 ratio). Expert Insight: Degassing the solvents by sparging with argon or via freeze-pump-thaw cycles is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 2-16 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Data Table: Representative Suzuki-Miyaura Couplings
Boronic Acid PartnerProduct StructureCatalyst (mol%)ConditionsPlausible Yield
Phenylboronic Acid5-phenyl-2-[2-(Methylanilino)ethoxy]anilineSPhos Pd G3 (2%)Dioxane/H₂O (4:1), 100 °C, 4h85-95%
4-Methoxyphenylboronic Acid5-(4-methoxyphenyl)-2-[2-(Methylanilino)ethoxy]anilinePd₂(dba)₃ (2%), SPhos (4%)Toluene/H₂O (10:1), 90 °C, 6h80-90%
Thiophene-3-boronic acid5-(thiophen-3-yl)-2-[2-(Methylanilino)ethoxy]anilineXPhos Pd G3 (3%)Dioxane/H₂O (4:1), 110 °C, 12h70-85%
Vinylboronic acid pinacol ester5-vinyl-2-[2-(Methylanilino)ethoxy]anilinePd(PPh₃)₄ (5%)Dioxane/H₂O (4:1), 80 °C, 8h65-75%

Note: The yields provided are illustrative and represent typical outcomes for these types of transformations.

Part 3: Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines.[3][4] This reaction has revolutionized drug discovery, allowing for the facile synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[3]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants cluster_product pd0 Pd(0)L pd2_complex R¹-Pd(II)L-X pd0->pd2_complex Oxidative Addition pd_amido R¹-Pd(II)L-NR²R³ pd2_complex->pd_amido Amine Binding & Deprotonation pd_amido->pd0 Reductive Elimination product R¹-NR²R³ aryl_halide R¹-X (Aryl Bromide) amine HNR²R³ + Base

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Expert Insights: Key Parameter Selection
  • Catalyst System: The choice of ligand is critical and depends on the amine coupling partner. For primary and secondary aliphatic amines, bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos or BrettPhos are often superior. These ligands promote the formation of the key monoligated Pd(0) species and accelerate the final reductive elimination step.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. NaOtBu is often used for less acidic amines, while LHMDS can be effective for more challenging couplings.[6]

  • Solvent: Anhydrous, apolar, aprotic solvents are necessary. Toluene and 1,4-dioxane are standard choices as they have high boiling points and effectively solubilize the organometallic intermediates.

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the base (e.g., NaOtBu, 1.4 eq) and the palladium catalyst (e.g., RuPhos Pd G3, 1-4 mol%) to a flame-dried Schlenk tube or vial.

  • Reagent Addition: Add 5-bromo-2-[2-(methylanilino)ethoxy]aniline (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene). Expert Insight: The order of addition is important. Adding the solid reagents first inside a glovebox minimizes exposure to air and moisture, which can deactivate both the catalyst and the strong base.

  • Reaction: Seal the vessel and heat to 90-120 °C with vigorous stirring for 4-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Data Table: Representative Buchwald-Hartwig Aminations
Amine PartnerProduct StructureCatalyst (mol%)BaseConditionsPlausible Yield
Morpholine4-(2-(2-(methylamino)ethoxy)-4-((methylanilino)methyl)phenyl)morpholineRuPhos Pd G3 (2%)NaOtBuToluene, 100 °C, 8h80-90%
AnilineN¹,N⁵-diphenyl-2-(2-(methylanilino)ethoxy)benzene-1,5-diamineBrettPhos Pd G3 (3%)LHMDSDioxane, 110 °C, 16h65-80%
BenzylamineN-(2-(2-(methylamino)ethoxy)-4-((methylanilino)methyl)phenyl)benzylamineXPhos Pd G2 (2%)NaOtBuToluene, 110 °C, 12h75-85%

Note: The yields provided are illustrative and represent typical outcomes for these types of transformations.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-(2-methoxyethoxy)aniline. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxyaniline. Retrieved February 15, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved February 15, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Synthesis of Azo Dyes Using 2-[2-(Methylanilino)ethoxy]aniline Coupler

[1]

Introduction & Chemical Basis[1][2][3][4][5][6][7][8]

The synthesis of azo dyes remains a cornerstone of industrial organic chemistry, producing versatile chromophores for textiles, biological staining, and photopharmacology.[1][2] The specific coupler 2-[2-(Methylanilino)ethoxy]aniline represents a specialized class of "hybrid" aniline derivatives.[1]

Structural Analysis

The molecule (C₁₅H₁₈N₂O) contains two distinct amine centers linked by an ethoxy spacer:[1]

  • Primary Amine (Ring A): An ortho-substituted aniline moiety (2-aminophenoxy group).[1]

  • Tertiary Amine (Ring B): An N-methyl-N-phenylamino group (methylanilino).[1]

Role in Synthesis: While the primary amine moiety allows this molecule to function as a diazo component, this protocol utilizes it as a Coupling Component (Nucleophile) .[1] The tertiary amine ring is highly activated towards electrophilic aromatic substitution, directing the diazonium attack to the para position relative to the tertiary nitrogen.[1] This dual-amine structure can introduce unique hydrogen-bonding capabilities and solubility profiles (substantivity) to the final dye molecule.[1]

Materials & Safety

Reagents
  • Coupler: 2-[2-(Methylanilino)ethoxy]aniline (CAS 946772-13-0), >97% purity.[1]

  • Diazo Component: 4-Nitroaniline (Standard for Disperse Orange/Red analogs) or 2-Chloro-4-nitroaniline.[1]

  • Solvents: Glacial Acetic Acid, Acetone, DMF (if needed for solubility).[1]

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (37%), Sodium Acetate (buffer), Sulfamic Acid (nitrite quencher), Sodium Hydroxide.[1]

  • Ice: Crushed ice prepared from distilled water.[1]

Safety Protocol (E-E-A-T)
  • Hazard: Aromatic amines are potential carcinogens and skin sensitizers.[1] Handle 2-[2-(Methylanilino)ethoxy]aniline in a fume hood.[1]

  • Explosion Risk: Diazonium salts are unstable when dry.[1] Keep them in solution at 0–5°C and never allow the isolated salt to dry completely.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.[1]

Experimental Protocol

This protocol describes the synthesis of a Disperse Red analog by coupling 4-nitrobenzenediazonium chloride with 2-[2-(Methylanilino)ethoxy]aniline.[1]

Part A: Diazotization of 4-Nitroaniline

The generation of the electrophilic diazonium ion must be controlled to prevent decomposition.[1]

  • Dissolution: In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 4 mL of concentrated HCl and 10 mL of water. Heat gently if necessary to dissolve, then cool to 0–5°C in an ice-salt bath. The amine hydrochloride may precipitate as a fine suspension; this is normal.[1]

  • Nitrosation: Prepare a solution of 0.72 g (10.5 mmol) Sodium Nitrite in 3 mL water.[1]

  • Addition: Add the NaNO₂ solution dropwise to the amine suspension while stirring vigorously. Maintain temperature below 5°C.

  • Clarification: The mixture should become clear as the diazonium salt forms.[1] Stir for an additional 20 minutes.

  • Quenching: Test for excess nitrous acid using starch-iodide paper (turns blue instantly). Add a spatula tip of Sulfamic Acid or Urea to destroy excess nitrous acid until the paper no longer turns blue.[1] This prevents side reactions during coupling.[1]

Part B: Preparation of the Coupler

The coupler must be dissolved in a medium that facilitates reaction while preventing the protonation of the reactive tertiary amine site.[1]

  • Dissolution: In a separate 500 mL flask, dissolve 2.42 g (10 mmol) of 2-[2-(Methylanilino)ethoxy]aniline in 20 mL of Glacial Acetic Acid.

  • Dilution: Dilute with 50 mL of ice-cold water. If the coupler precipitates, add a small amount of Acetone or DMF to maintain a homogeneous solution or a fine dispersion.[1]

  • Buffering: Add 5 g of Sodium Acetate to the solution to buffer the pH to approximately 4–5. This is critical:

    • Too acidic (pH < 2): The tertiary amine is protonated and deactivated.[1]

    • Too basic (pH > 7): The diazonium salt may degrade to diazotates.[1]

Part C: Coupling Reaction
  • Addition: Slowly add the cold diazonium salt solution (Part A) to the coupler solution (Part B) over 30 minutes.

  • Condition Maintenance: Keep the temperature below 10°C. Stir vigorously.

  • Observation: A deep red/orange precipitate should form immediately upon addition.[1]

  • Completion: Stir the mixture for 2–4 hours, allowing it to warm slowly to room temperature.

  • pH Adjustment: If precipitation is incomplete, carefully neutralize the mixture to pH 6–7 using 10% NaOH solution.

Part D: Isolation and Purification
  • Filtration: Filter the crude dye using a Buchner funnel under vacuum.[1]

  • Washing: Wash the cake copiously with water to remove inorganic salts and unreacted precursors.[1] Wash with a small amount of cold methanol to remove tarry impurities.

  • Recrystallization: Recrystallize from Ethanol or an Ethanol/DMF mixture to obtain the pure dye.[1]

  • Drying: Dry in a vacuum oven at 50°C.

Workflow Visualization

The following diagram illustrates the critical reaction pathway and logic flow for this synthesis.

AzoDyeSynthesisStart_Diazo4-Nitroaniline(Diazo Component)Process_DiazotizationDiazotization(HCl, NaNO2, 0-5°C)Start_Diazo->Process_DiazotizationAcidificationStart_Coupler2-[2-(Methylanilino)ethoxy]aniline(Coupler)Process_CouplerPrepCoupler Dissolution(Acetic Acid, NaOAc, pH 4-5)Start_Coupler->Process_CouplerPrepSolubilizationIntermediate_Diazonium4-NitrobenzenediazoniumChlorideProcess_Diazotization->Intermediate_DiazoniumNitrosationProcess_CouplingCoupling Reaction(Electrophilic Aromatic Substitution)Process_CouplerPrep->Process_CouplingSubstrateIntermediate_Diazonium->Process_CouplingSlow AdditionProduct_CrudeCrude Azo DyeProcess_Coupling->Product_CrudePrecipitationProcess_PurificationFiltration & Recrystallization(Ethanol)Product_Crude->Process_PurificationWorkupFinal_ProductPurified Disperse DyeProcess_Purification->Final_ProductYield ~75%

Caption: Schematic workflow for the diazotization of 4-nitroaniline and coupling with 2-[2-(Methylanilino)ethoxy]aniline.

Characterization & Data Analysis

To validate the synthesis, compare the product against the following expected parameters.

Table 1: Expected Analytical Data

ParameterMethodExpected Result / Observation
Appearance VisualDark red to violet crystalline powder.[1]
Melting Point Capillary MethodDistinct sharp melting point (e.g., 180–220°C, derivative dependent).[1]
UV-Vis Absorption Spectrophotometry (in DMF)

typically 450–520 nm (Bathochromic shift due to extended conjugation).[1]
FT-IR KBr Pellet-N=N- stretch: 1400–1450 cm⁻¹Ether stretch: 1240 cm⁻¹Nitro group: 1340 & 1520 cm⁻¹
¹H-NMR 500 MHz (DMSO-d₆)Aromatic protons (6.5–8.5 ppm), N-Methyl singlet (~3.0 ppm), Ethoxy triplets (~4.1 ppm).[1]
Troubleshooting Guide
  • Low Yield: Often caused by diazonium decomposition.[1] Ensure temperature stays <5°C during diazotization.

  • Tarry Product: Coupling pH was likely too high (>7) or addition was too fast.[1] Ensure pH is buffered to 4–5.

  • No Precipitate: The dye might be soluble in acetic acid.[1] Dilute further with water or neutralize carefully with NaOH.[1]

References

  • PubChem. (2025).[1] Compound Summary: 2-[2-(Methylanilino)ethoxy]aniline.[1][3][4] National Library of Medicine. Retrieved from [Link]

  • Zollinger, H. (2003).[1][5] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard Reference for Azo Coupling Mechanisms).

Application Notes and Protocols for the Synthesis of Diamine-Based Polyurethanas

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the polymerization conditions for diamine-based polyurethanes. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explores the critical parameters influencing the reaction, and offers robust, field-proven protocols for synthesis and characterization. By grounding our recommendations in established scientific literature, we aim to equip researchers with the knowledge to not only replicate these methods but also to innovate and tailor them for specific applications, particularly in the biomedical and pharmaceutical fields.

Introduction: The Significance of Diamine-Based Polyurethanes

Polyurethanes (PUs) are a remarkably versatile class of polymers, finding applications in everything from flexible foams to rigid elastomers.[1] The incorporation of diamines as chain extenders in polyurethane synthesis gives rise to poly(urethane-urea)s, which possess a unique combination of properties stemming from the formation of urea linkages. These urea groups introduce strong hydrogen bonding capabilities, leading to enhanced mechanical strength, improved thermal stability, and distinct microphase separation behavior.[2][3] This microphase separation, characterized by hard and soft segment domains, is crucial in determining the polymer's ultimate physical and mechanical properties.[4][5]

In the realm of biomedical and drug delivery applications, diamine-based polyurethanes are of particular interest due to their tunable biocompatibility and biodegradability.[6][7][8] The choice of diamine and diisocyanate monomers allows for precise control over the polymer's characteristics, making them suitable for devices such as catheters, vascular grafts, and controlled-release drug delivery systems.[9][10][11][12]

The Chemistry of Poly(urethane-urea) Formation

The synthesis of diamine-based polyurethanes is a step-growth polymerization process.[13] It is typically conducted in a two-step method, also known as the prepolymer method.[10]

Step 1: Prepolymer Synthesis

In the first step, a diisocyanate is reacted with a polyol (typically a long-chain diol) in excess, creating an isocyanate-terminated prepolymer. This reaction forms the "soft segment" of the final polymer, which imparts flexibility and elasticity.[10]

Step 2: Chain Extension with Diamine

The isocyanate-terminated prepolymer is then reacted with a diamine, which acts as a chain extender.[2][3] The highly reactive amine groups of the diamine readily attack the isocyanate groups, forming strong urea linkages.[2] This second step builds the "hard segments" of the polymer, contributing to its strength and rigidity. The reaction is highly exothermic and is often carried out in a suitable solvent to control the reaction rate and viscosity.[13]

Below is a DOT graph visualizing the two-step polymerization process.

Polyurethane_Synthesis cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension Diisocyanate Diisocyanate (Excess) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer + Polyol Polyol Polyol->Prepolymer Prepolymer->Prepolymer_ref Diamine Diamine (Chain Extender) PolyurethaneUrea Poly(urethane-urea) Diamine->PolyurethaneUrea + Prepolymer_ref->PolyurethaneUrea caption Two-step synthesis of diamine-based polyurethanes.

Two-step synthesis of diamine-based polyurethanes.

Critical Polymerization Parameters

The successful synthesis of diamine-based polyurethanes with desired properties hinges on the careful control of several key parameters. The following table summarizes these critical factors and their impact on the polymerization process and final polymer characteristics.

ParameterTypical Range/OptionsRationale and Impact on Polymer Properties
Stoichiometry (NCO:OH ratio) 1.5:1 to 2.5:1 for prepolymerAn excess of isocyanate in the first step ensures that the prepolymer is isocyanate-terminated. An incorrect ratio can lead to incomplete polymerization and a sticky product.[14]
Stoichiometry (NCO:NH2 ratio) ~1:1 for chain extensionA stoichiometric balance between the isocyanate groups of the prepolymer and the amine groups of the chain extender is crucial for achieving high molecular weight.
Reaction Temperature Prepolymer step: 60-90°C; Chain extension step: 50-80°CTemperature affects the reaction kinetics. Higher temperatures increase the reaction rate but can also lead to side reactions. Ideal conditions are typically between 15-27°C.[14] Low temperatures can significantly slow down the curing process.[14]
Catalyst Organotin compounds (e.g., dibutyltin dilaurate - DBTDL), Tertiary amines (e.g., DABCO)Catalysts are often used to accelerate the urethane formation reaction.[15] The choice of catalyst can influence the selectivity of the reaction, especially with asymmetric diisocyanates, and can also affect the pot life of the mixture.[16][17] Organocatalysis is also an emerging, more sustainable option.[18]
Solvent Aprotic polar solvents (e.g., DMF, DMAc, DMSO, THF)Solvents are used to control viscosity and dissipate the heat of the reaction.[13] The choice of solvent can affect the solubility of the reactants and the final polymer. It is crucial to use dry solvents to prevent side reactions of isocyanates with water.[14]
Reactant Purity High purity, low moisture contentMoisture is a significant contaminant as it reacts with isocyanates to form unstable carbamic acid, which decomposes to an amine and carbon dioxide, leading to foaming and disrupting the primary urethane reaction.[14] Reactants should be dried and degassed before use.[14][19]
Mixing Vigorous and uniformThorough mixing is essential to ensure a homogeneous reaction mixture and uniform polymer properties.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a diamine-based polyurethane.

Protocol for the Synthesis of a Diamine-Based Polyurethane via the Prepolymer Method

This protocol outlines the synthesis of a polyurethane-urea based on a polyester polyol, an aliphatic diisocyanate, and a diamine chain extender.

Materials:

  • Polyester polyol (e.g., Poly(caprolactone) diol, Mn = 2000 g/mol )

  • Aliphatic diisocyanate (e.g., Isophorone diisocyanate - IPDI)

  • Diamine chain extender (e.g., 1,4-Butanediamine - BDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Nitrogen gas supply

  • Three-necked round-bottom flask with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Drying of Reactants: Dry the polyester polyol under vacuum at 80°C for at least 4 hours to remove any residual moisture.[19] Store all reactants under a dry nitrogen atmosphere.

  • Prepolymer Synthesis:

    • In the three-necked flask, add the dried polyester polyol.

    • Begin stirring and purge the flask with dry nitrogen.

    • Heat the polyol to 70°C.

    • Slowly add the diisocyanate to the polyol with continuous stirring. A typical NCO:OH ratio is 2:1.[2]

    • If using a catalyst, add a few drops of DBTDL.

    • Maintain the reaction at 70-80°C for 2-3 hours under a nitrogen blanket. The progress of the reaction can be monitored by titrating for the NCO content.

  • Chain Extension:

    • Cool the prepolymer solution to approximately 50°C.

    • Dissolve the diamine chain extender in anhydrous DMF in a separate flask.

    • Slowly add the diamine solution to the stirring prepolymer solution. The NCO:NH2 ratio should be approximately 1:1.

    • Continue stirring for an additional 1-2 hours at 50-60°C. The viscosity of the solution will increase significantly as the polymer chain grows.

  • Polymer Precipitation and Purification:

    • Once the reaction is complete, precipitate the polymer by slowly pouring the reaction mixture into a non-solvent such as methanol or deionized water with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and solvent.

    • Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

The following DOT graph illustrates the experimental workflow for the synthesis protocol.

Synthesis_Workflow start Start dry_reactants Dry Polyol and Store Reactants under N2 start->dry_reactants prepolymer_synthesis Prepolymer Synthesis: React Polyol and Diisocyanate (70-80°C, 2-3h) dry_reactants->prepolymer_synthesis chain_extension Chain Extension: Add Diamine Solution (50-60°C, 1-2h) prepolymer_synthesis->chain_extension precipitation Precipitate Polymer in Non-Solvent chain_extension->precipitation filtration Filter and Collect Polymer precipitation->filtration washing Wash Polymer filtration->washing drying Dry Polymer in Vacuum Oven washing->drying end End drying->end caption Experimental workflow for polyurethane synthesis.

Experimental workflow for polyurethane synthesis.
Protocol for the Characterization of Diamine-Based Polyurethanes

A thorough characterization of the synthesized polymer is essential to confirm its chemical structure, molecular weight, thermal properties, and morphology.

Techniques and Procedures:

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Purpose: To confirm the formation of urethane and urea linkages and the disappearance of isocyanate groups.

    • Procedure: Obtain the FTIR spectrum of the dried polymer film or a KBr pellet.

    • Key Peaks: Look for the disappearance of the strong N=C=O stretching band around 2250-2275 cm⁻¹.[20] Confirm the presence of N-H stretching (around 3300 cm⁻¹), C=O stretching of urethane (around 1730 cm⁻¹), and C=O stretching of urea (around 1640 cm⁻¹).[20] The degree of hydrogen bonding can also be analyzed from the carbonyl stretching region.[21]

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

    • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF, DMF) and run the sample through a GPC system calibrated with appropriate standards (e.g., polystyrene).

    • Interpretation: High molecular weights (typically Mn > 20,000 g/mol ) are indicative of a successful polymerization.[20]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the soft and hard segments, as well as any melting (Tm) or crystallization (Tc) temperatures.

    • Procedure: Heat a small sample of the polymer in a DSC instrument under a controlled temperature program.

    • Interpretation: The presence of distinct Tgs for the soft and hard segments provides evidence of microphase separation.[4][5]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Procedure: Heat a sample of the polymer at a constant rate in a TGA instrument and monitor the weight loss as a function of temperature.

    • Interpretation: The onset of decomposition temperature indicates the thermal stability of the polymer. Polyurethanes often show a multi-step degradation profile.[22]

  • Atomic Force Microscopy (AFM) and Small-Angle X-ray Scattering (SAXS):

    • Purpose: To visualize and quantify the microphase-separated morphology.[4][21]

    • Procedure: These are advanced techniques that require specialized instrumentation and expertise.

    • Interpretation: AFM can provide topographical images of the hard and soft domains on the polymer surface. SAXS can provide information about the size, shape, and spacing of these domains.[21]

Troubleshooting Common Polymerization Issues

ProblemPossible Cause(s)Recommended Solution(s)
Sticky or Tacky Product Incomplete polymerization due to incorrect stoichiometry or moisture contamination.[14]Recalculate and precisely measure the reactants. Ensure all glassware is dry and reactants are free of moisture.[14] Degas the prepolymer under vacuum.[14]
Foaming or Bubbles in the Product Reaction of isocyanate with moisture.[14]Use anhydrous solvents and dry reactants thoroughly. Purge the reaction vessel with dry nitrogen.[14]
Low Molecular Weight Imbalance in stoichiometry (NCO:NH2 ratio not equal to 1). Premature precipitation of the polymer.Carefully control the stoichiometry. Choose a solvent in which the polymer remains soluble throughout the reaction.
Gelation or Insoluble Product Side reactions leading to cross-linking, especially at high temperatures.Maintain the recommended reaction temperature. Use a catalyst that is selective for the urethane/urea reaction.
Inconsistent Properties Poor mixing, temperature gradients in the reactor.Ensure vigorous and uniform stirring throughout the reaction. Use a temperature-controlled reaction setup.

Conclusion

The synthesis of diamine-based polyurethanes offers a versatile platform for the development of advanced materials with tailored properties for a wide range of applications, including demanding biomedical uses. A thorough understanding of the underlying chemistry and meticulous control over the polymerization conditions are paramount to achieving the desired polymer characteristics. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently synthesize and characterize these promising polymers, paving the way for future innovations.

References

  • BenchChem. (2025). Troubleshooting incomplete polymerization in polyurethane synthesis. BenchChem.
  • Gu, Y. (2024).
  • Mitsubishi Gas Chemical Company, Inc. Urethane Chain Extenders.
  • Taylor & Francis Online. (2021). Applications of characterization methods in polyurethane materials: analysis of microphase-separated structures. Applied Spectroscopy Reviews.
  • Google Patents. (n.d.). EP0677542A2 - Diamine chain extenders in polyurethane-ureas and process of manufacture.
  • ACS Publications. (2023). Quantification Characterization of Hierarchical Structure of Polyurethane by Advanced AFM and X-ray Techniques.
  • American Chemical Society. (n.d.). Polyurethanes with a diamine-diamide chain extender.
  • ResearchGate. (2013). The Effect of Diamine Extender on the Properties of Polyurethane Dispersions.
  • BenchChem. (2025).
  • Portal Periodicos CAPES. (n.d.). Phase separation of diamine chain-extended poly(urethane) copolymers: FTIR spectroscopy and phase transitions.
  • ResearchGate. (n.d.).
  • idosi.org. (n.d.). The Effect of Diamine Extender on the Properties of Polyurethane Dispersions.
  • OSTI.GOV. (2021). Kinetic Monte Carlo Tool for Kinetic Modeling of Linear Step-Growth Polymerization: Insight into Recycling of Polyurethanes.
  • Penn State Research Database. (2003). Phase separation of diamine chain-extended poly(urethane) copolymers: FTIR spectroscopy and phase transitions.
  • ResearchGate. (n.d.). The synthetic procedure for polyurethanes. | Download Scientific Diagram.
  • PMC. (n.d.).
  • MDPI. (n.d.). Synthesis and Characterization of Hydrophobic and Low Surface Tension Polyurethane.
  • RSC Publishing. (n.d.). Chain growth polymerization mechanism in polyurethane-forming reactions.
  • Aidic. (n.d.).
  • ResearchGate. (n.d.). (PDF) 8 – Polyurethanes for controlled drug delivery.
  • (n.d.).
  • PMC. (n.d.).
  • Scribd. (n.d.). Innovative Polyurethane Synthesis for Biomedicine | PDF.
  • ResearchGate. (2025). (PDF) Characterisation of Polyurethane Coatings Using Thermoanalytical Techniques.
  • Kumar, A., & Khandelwal, P. K. (n.d.). Kinetic Modeling of Polymerization Reactions. Indian Institute of Technology-Kanpur.
  • ACS Publications. (2015).
  • (n.d.).
  • Scilit. (1997). Kinetics of the step-growth polymerization of epoxide in the presence of the linear polyurethane.
  • City University of Hong Kong. (2022).
  • (n.d.). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes.
  • PMC - NIH. (n.d.).
  • OSTI.GOV. (n.d.).
  • Banaras Hindu University. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology.
  • Sabtech Machine. (2024). Common Issues and Solutions for Polyurethane Foam Production-Part 2.
  • (n.d.).
  • Science Publications. (2018). Synthesis and Characterization of Bio-based Polyurethane Polymers.
  • YouTube. (2019).
  • ResearchGate. (2025).
  • ResearchGate. (2015). Which is the best procedure to synthesize polyurethane in solution?.
  • (n.d.). Application of Polyurethane in Drug Delivery System.
  • RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.
  • ECHEMI. (n.d.). Problem with the synthesis of polyurethane polymer.
  • PMC. (n.d.).
  • Werner. (n.d.).
  • (n.d.). GENERAL POLYURETHANE TROUBLESHOOTING GUIDE.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Application of Polyurethane in Drug Delivery System.
  • RSC Advances (RSC Publishing). (2024).
  • Semantic Scholar. (n.d.).

Sources

Troubleshooting & Optimization

Optimizing yield in SNAr reactions with steric hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: SNAR-OPT-001 Topic: Overcoming Steric Hindrance in Nucleophilic Aromatic Substitution Status: Open Agent: Senior Application Scientist

Core Directive: The "Steric Wall"

Welcome to the Precision Synthesis Support Center. You are likely here because your SNAr reaction—typically a reliable workhorse—has stalled due to steric bulk.

In standard SNAr, the rate-determining step (RDS) is the formation of the Meisenheimer Complex (addition step), not the breaking of the C-X bond. Steric hindrance at the ortho position (relative to the leaving group) physically blocks the trajectory of the incoming nucleophile, raising the activation energy (


) of this first step.

To breach this "Steric Wall," we must abandon standard SN2 intuition. We need to manipulate the LUMO energy of the electrophile and the solvation shell of the nucleophile.

Pre-Experiment Optimization (The Setup)

Q: My starting material has a bulky isopropyl group ortho to the leaving group. Should I use the Chloride, Bromide, or Iodide?

A: None of them. You must use the Fluoride.

The Causality: In SN2 reactions, Iodide is the best leaving group (weakest bond). In SNAr with steric hindrance, Fluoride is superior by orders of magnitude (often 100-1000x faster than I/Br/Cl).

  • Why? The highly electronegative Fluorine atom inductively withdraws electron density from the ring, significantly lowering the energy of the LUMO at the ipso carbon.

  • The Steric Factor: Since the rate-determining step is the attack, a lower LUMO energy helps "pull" the nucleophile in, compensating for the steric repulsion of the bulky ortho group. The strength of the C-F bond is irrelevant because bond breaking happens after the difficult addition step.

Q: I am using Ethanol as a solvent. Why is the reaction dead?

A: Protic solvents are "handcuffing" your nucleophile.

The Causality: Protic solvents (EtOH, MeOH) form a hydrogen-bond cage around your nucleophile (anion). To attack a sterically hindered ring, the nucleophile must first shed this solvent shell—an energetic penalty the reaction cannot afford.

The Fix: Switch to Polar Aprotic Solvents (DMSO, DMF, NMP).

  • Mechanism: These solvents solvate cations (Na+, K+) effectively via their oxygen lone pairs but cannot hydrogen bond to the anion.

  • Result: This creates "naked anions"—highly reactive, high-energy species that drive the reaction forward despite steric barriers.

Data: Relative Rate Enhancement in DMSO vs. MeOH | Nucleophile | Substrate | Solvent | Relative Rate (


) |
| :--- | :--- | :--- | :--- |
| 

| 4-nitrohalobenzene | MeOH | 1 | |

| 4-nitrohalobenzene | DMSO | ~1,300 |

Troubleshooting & Diagnostics (During Experiment)

Q: The reaction is stuck at 50% conversion after 24 hours. Should I add more base?

A: Check your temperature first, then the base.

Troubleshooting Steps:

  • Temperature: Steric hindrance acts as an entropy barrier. You need heat to overcome it. If you are at 80°C, push to 120°C-140°C.

  • Microwave Irradiation: This is often the "silver bullet" for sterically hindered SNAr. It allows you to superheat the solvent above its boiling point in a sealed vessel, providing the activation energy needed to form the crowded Meisenheimer complex.

  • Base Selection: If you are using a carbonate base (

    
    , 
    
    
    
    ), ensure you are using Cesium (Cs+) . The larger cation radius disrupts lattice energy and improves solubility in organic solvents compared to Potassium.
Q: I see the product, but also a significant amount of "phenol" byproduct ( ).

A: You have a "Wet Solvent" leak.

The Causality: In polar aprotic solvents at high heat, even trace water becomes a potent nucleophile (


 is generated via equilibrium with the base). Since water is small, it slips past the steric bulk faster than your intended bulky nucleophile.

The Protocol:

  • Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.

  • Switch to a non-nucleophilic base (e.g., DBU or DIPEA) if your nucleophile is an amine. This prevents the generation of hydroxide.

Advanced Protocols: The "Nuclear Option"

If the standard SNAr optimization (Fluoride + DMSO + Heat) fails, the steric hindrance is likely destabilizing the planar Meisenheimer intermediate too severely. You must switch mechanisms.

Workflow: Decision Matrix for Steric SNAr

SNAr_Optimization Start Start: Low Yield / No Reaction CheckLG Is the Leaving Group Fluorine? Start->CheckLG SwitchF Synthesize Aryl Fluoride CheckLG->SwitchF No CheckSolvent Is Solvent Polar Aprotic? (DMSO/DMF/NMP) CheckLG->CheckSolvent Yes SwitchF->CheckSolvent SwitchSolvent Switch to dry DMSO or NMP CheckSolvent->SwitchSolvent No CheckTemp Temperature > 120°C? CheckSolvent->CheckTemp Yes SwitchSolvent->CheckTemp Microwave Apply Microwave Irradiation CheckTemp->Microwave No CheckCat Is Nucleophile Anionic? CheckTemp->CheckCat Yes Microwave->CheckCat AddCrown Add 18-Crown-6 or Switch to Cs2CO3 CheckCat->AddCrown Yes FailState Reaction Still Fails? CheckCat->FailState No AddCrown->FailState Buchwald ABANDON S_NAr Switch to Pd-Catalysis (Buchwald-Hartwig) FailState->Buchwald Yes

Figure 1: Decision matrix for troubleshooting sterically hindered SNAr reactions.

Mechanistic Insight: Why Sterics Kill SNAr

To fix the problem, you must visualize the failure point.

  • Stepwise Pathway (Standard): The nucleophile attacks, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

    • Failure Mode: Bulky ortho groups prevent the ring from achieving the necessary planarity to delocalize the negative charge, or simply block the attack vector.

  • Concerted Pathway (cSNAr): Recent research suggests that with very specific substrates (often less activated), the reaction may bypass the intermediate and proceed via a single transition state.[1]

    • Implication: If your intermediate is too unstable (due to sterics), pushing for a concerted mechanism (using a non-stabilized nucleophile in non-polar solvent) might work, but this is rare.

Visualizing the Pathway:

Reaction_Pathway Substrate Substrate (Ar-F) + Nucleophile TS1 Transition State 1 (High Energy due to Sterics) Substrate->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Product Substituted Product + F- Intermediate->Product Fast Elimination

Figure 2: The standard addition-elimination pathway. Steric hindrance raises the energy of TS1.

References

  • Terrier, F. (2013). Nucleophilic Aromatic Substitution: An Introduction. Wiley-VCH.[2] (The definitive text on SNAr kinetics and mechanisms).

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. (Foundational review establishing the leaving group order F >> Cl).

  • Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., Tuttle, T., & Murphy, J. A. (2019).[3] Concerted nucleophilic aromatic substitutions. Angewandte Chemie International Edition, 58(46), 16368-16388. (Modern analysis of concerted vs. stepwise mechanisms).

  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369-373. (Evidence for concerted pathways in specific fluorination contexts).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (Authoritative source on "naked anion" effects in dipolar aprotic solvents).

Sources

Troubleshooting low yields in nitro reduction to aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Nitro Reduction to Aniline Role: Senior Application Scientist, Process Chemistry Division

Technical Support Center: Nitro Reduction Optimization

Status: Operational Ticket Context: User reports inconsistent yields (30-60%) and "tarry" byproducts in nitro-to-aniline reductions. Objective: Diagnose mechanistic failures, optimize workup protocols, and restore quantitative yields.

Introduction: The "Simple" Reaction That Isn't

Colleagues, we often treat nitro reduction as a trivial transformation—"just add H2 and Pd/C." However, the pathway from


 to 

is a six-electron minefield. Low yields rarely stem from the reduction itself failing; they stem from intermediate accumulation , catalyst poisoning , or, most frequently, workup-induced loss .

This guide deconstructs these failure modes. We will move beyond "recipe following" to establishing a self-validating control system for your chemistry.

Module 1: Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni)

The Issue: "The reaction stalled at 80% conversion," or "I see a new spot that isn't product."

Root Cause Analysis: The Haber Mechanism Bottleneck

The reduction does not proceed directly. It passes through a nitroso (


) and a hydroxylamine (

) intermediate.[1]
  • The Trap: The reduction of the hydroxylamine to the amine is often the rate-determining step. If this stalls, phenylhydroxylamine accumulates.

  • The Danger: Hydroxylamines are thermally unstable (explosion hazard) and can condense with nitroso intermediates to form azoxy/azo dimers (colored impurities/tar) [1].

Visualizing the Failure Mode

HaberMechanism Nitro Nitroarene (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxy (Dimer/Tar) Nitroso->Azoxy Condensation Aniline Aniline Product (R-NH2) Hydroxyl->Aniline +2e-, +2H+ (Rate Limiting Step) Hydroxyl->Azoxy Condensation Azo Azo (Dimer/Tar) Azoxy->Azo Reduction Azo->Aniline Slow Reduction

Figure 1: The Haber Mechanism showing the accumulation of Hydroxylamine and the irreversible formation of Azo tars.

Troubleshooting Q&A

Q: My LCMS shows a mass of M-16 relative to the product. What is it? A: This is likely the hydroxylamino intermediate (


).
  • Fix: Do not stop the reaction. This intermediate indicates the catalyst is active but struggling with the final step. Increase

    
     pressure or temperature slightly.
    
  • Critical: Do not work up a reaction with significant hydroxylamine; it is a thermal runaway hazard upon concentration [2].

Q: I am losing my halogen substituent (Dehalogenation). A: Pd/C is notorious for oxidative addition into C-Cl/C-Br bonds.

  • Fix 1 (Chemical): Switch to Pt/C (Platinum on Carbon) sulfided or poisoned with Vanadium. Platinum is less prone to oxidative addition than Palladium [3].

  • Fix 2 (Additive): Add ZnBr

    
      or ZnI
    
    
    
    (0.1 eq) to the Pd/C reaction. The zinc salts poison the high-energy sites responsible for dehalogenation while allowing nitro reduction [4].

Module 2: Dissolving Metal Reductions (Fe, Sn, Zn)

The Issue: "The reaction worked, but I lost 50% of my yield during the extraction," or "I have a terrible emulsion."

Root Cause Analysis: Amphoteric Metal Salts

Classic Béchamp (Fe/HCl) or Stannous Chloride (SnCl


) reductions generate metal salts that act as Lewis acids, chelating your aniline product. Furthermore, Tin and Aluminum hydroxides form gelatinous precipitates at neutral pH, trapping the organic phase.
Protocol: The "Emulsion-Free" SnCl Workup

Standard workups (bicarb neutralization) fail here. Use this specific protocol to solubilize tin salts.

  • Reaction: Run substrate + SnCl

    
     (3-5 eq) in Ethanol/EtOAc.
    
  • Quench: Do NOT add water yet.

  • The pH Swing: Pour the reaction mixture into a vigorously stirred solution of 2M NaOH (or enough to reach pH > 12).

    • Why? At pH > 12, amphoteric tin forms soluble sodium stannate (

      
      ), dissolving the gel completely.
      
  • Extraction: Extract with EtOAc. The interface should be sharp.

  • Validation: If the aqueous layer is cloudy/gelatinous, add more NaOH pellets until clear [5].

Comparative Selection Guide
MethodBest For...Major RiskYield Killer
H

+ Pd/C
Clean substrates, large scaleDehalogenation, SafetyCatalyst poisoning (S, N-heterocycles)
Fe / NH

Cl
Sensitive functional groups (aldehydes)Iron sludge in workupProduct trapped in iron filter cake
SnCl

Small scale, acid-stable substratesEmulsionsIncomplete extraction from Tin salts
Zn / AcOH Mild conditionsAcetylation of amineOver-reduction

Module 3: The "Invisible" Yield Loss (Solubility & pH)

The Issue: "My product is water-soluble."

Root Cause Analysis: The pKa Trap

Anilines are weak bases (pKa ~4.6). In the typical acidic conditions of metal reductions (Fe/HCl, SnCl


/HCl), the product exists as the anilinium salt  (

), which is 100% water-soluble.

Q: I neutralized to pH 7, but yield is low. A: pH 7 is insufficient.

  • To extract an amine, you must be 2 pH units above its pKa . For anilines, aim for pH 9-10 .

  • Self-Validating Step: Check the pH of the aqueous layer after the first extraction. If it dropped (due to equilibrium shifts), add more base.

Workflow: Decision Tree for Method Selection

MethodSelection Start Start: Nitro Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Sulfur Contains Sulfur/Thiol? Halogen->Sulfur No DehalogRoute Use Pt/C (Sulfided) or Fe/NH4Cl Halogen->DehalogRoute Yes Sensitive Acid Sensitive? Sulfur->Sensitive No PoisonRoute Avoid Catalytic H2 Use Fe/AcOH or Zn/AcOH Sulfur->PoisonRoute Yes StandardPd Standard Pd/C + H2 (Fastest, Cleanest) Sensitive->StandardPd No MildRoute Transfer Hydrogenation (HCOONH4 + Pd/C) or Zn Sensitive->MildRoute Yes

Figure 2: Logic flow for selecting the reduction method to minimize side reactions.

Module 4: FAQ - Specific Scenarios

Q: My product turns black (tar) immediately upon drying. A: Anilines are prone to oxidative polymerization ("shoe polish" formation).

  • Fix: Store the product as the HCl salt . Treat the ether/EtOAc extract with 4M HCl in dioxane to precipitate the stable anilinium chloride salt. This prevents oxidation and often purifies the compound without chromatography [6].

Q: Can I use Sodium Dithionite (


)? 
A:  Yes, for very sensitive substrates.
  • Tip: This reaction requires a phase transfer catalyst (like Viologen) or a biphasic system (THF/Water) to work efficiently. If you omit the solvent blend, the dithionite stays in the water, the nitro in the organic, and nothing happens.

References

  • Haber, F. (1898).[1] Über stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem., 4, 506.

  • Stoessel, F. (1993). Experimental study of thermal hazards during the hydrogenation of aromatic nitro compounds. Chemical Engineering Science, 48(6), 1081-1100. Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 45-69. Link

  • Dove, P., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics. Organic Process Research & Development. Link

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride. Tetrahedron Letters, 25(8), 839-842.[2][3] Link[3][4]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Technical Support Guide: Stability & Handling of Aniline Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this because your bottle of


-anisidine or phenetidine—originally a clear or pale yellow liquid/solid—has turned dark brown, red, or black.

This guide addresses the oxidative degradation of aniline ethers. These compounds are electron-rich aromatic amines. While the ether group (methoxy/ethoxy) adds synthetic utility, it also raises the HOMO (Highest Occupied Molecular Orbital) energy, making the molecule significantly more susceptible to oxidation than unsubstituted aniline.

This document serves as a decision-making framework: Diagnose the severity, Understand the interference risks, and Remediate the material.

Module 1: Diagnostic Hub

Q: My material has changed color. Is it still usable?

Use this "Traffic Light" diagnostic table to determine the usability of your reagent based on visual inspection and application.

Visual StateDiagnosisRecommended Action
Colorless / Pale Straw Purity >99% Proceed. Suitable for all sensitive catalysis and biological assays.
Amber / Reddish-Brown Early Oxidation (<2%) Caution. Usable for robust bulk synthesis (e.g., amide coupling) but unsuitable for kinetic studies or fluorescence assays.
Opaque Black / Tar Severe Degradation STOP. Significant accumulation of oligomers and quinone imines. Must purify via vacuum distillation or recrystallization before use.
Q: Why does this happen even in a sealed bottle?

Aniline ethers undergo auto-oxidation . Even trace amounts of oxygen trapped in the headspace or dissolved in the liquid can initiate a radical chain reaction. This process is autocatalytic; the oxidation products (imino-quinones) can act as redox mediators, accelerating further degradation. Light exposure (photolysis) drastically speeds up this process.

Module 2: The Mechanism of Degradation

To understand why "old" aniline ethers are toxic to your experiments, you must understand the molecular transformation. It is not simple "rusting"; it is a polymerization event.

Key Pathway:

  • Radical Formation: Light or oxidants generate a radical cation on the nitrogen.

  • Coupling: These radicals dimerize (N-N or C-N coupling).

  • Chromophore Generation: The dimers oxidize further into Quinone Imines (intensely colored) and Azobenzenes .

Visualizing the Pathway

AnilineOxidation Start Aniline Ether (Colorless) Radical Radical Cation [Ar-NH2•]+ Start->Radical O2 / hν Dimer Benzidine/Diphenylamine Intermediates Radical->Dimer Coupling Polymer Oligomers & Polymers (Black Tar) Dimer->Polymer Polymerization Quinone Quinone Imines (Red/Brown Chromophores) Dimer->Quinone Oxidation Quinone->Polymer Cross-linking

Figure 1: The oxidative cascade of aniline ethers. Note that the colored species (Quinone Imines) appear relatively early in the degradation process.

Module 3: Impact on Experimental Data

Q: Can I just ignore the color if I'm doing a cell-based assay? A: Absolutely NOT.

Using degraded aniline ethers in biological contexts is a critical error due to the formation of Reactive Metabolites (RMs) .

  • Michael Acceptors: The degradation products (Quinone Imines) are potent electrophiles.[1][2] They react covalently with nucleophilic residues (Cysteine thiols, Lysine amines) on proteins.

  • Redox Cycling: Quinone imines can undergo redox cycling in cells, generating Superoxide (

    
    ) and depleting cellular Glutathione (GSH).
    
  • False Positives: If you are testing a drug candidate synthesized from degraded aniline, the observed toxicity may be from the impurity, not your drug.

Data Integrity Risk:

  • Enzymatic Assays: Inhibits cysteine-dependent enzymes.

  • Fluorescence: Oligomers often have broad absorption/emission bands that quench or interfere with fluorophores.

Module 4: Remediation Protocol (Vacuum Distillation)

If your material is salvageable (not solid tar), use this standard purification protocol.

Safety Note: Aniline ethers are toxic and potential carcinogens. Perform all operations in a fume hood.

The "Zinc Dust" Distillation Method

Why Zinc? Zinc dust acts as a reducing agent during distillation, converting minor oxidized impurities (N-oxides/imines) back to the amine and preventing "bumping" by providing nucleation sites.

Workflow Diagram:

PurificationWorkflow Step1 1. Assess Material state (Liquid vs Solid) Step2 2. Add 1-2% w/w Zinc Dust Step1->Step2 Step3 3. Setup Vacuum Distillation (Short path recommended) Step2->Step3 Step4 4. Discard first 5-10% (Foreshots) Step3->Step4 Step5 5. Collect Main Fraction (Clear Liquid) Step4->Step5 Step6 6. Store immediately under Argon/N2 Step5->Step6

Figure 2: Purification workflow for degraded aniline ethers.

Step-by-Step Protocol:
  • Setup: Assemble a short-path vacuum distillation apparatus. Grease all joints heavily.

  • Charge: Pour the degraded aniline ether into the boiling flask. Add 1–2% (w/w) Zinc Dust .

  • Vacuum: Apply high vacuum (< 1 mmHg is ideal).

    • Note: The boiling point will drop significantly. For

      
      -anisidine (b.p. 243°C @ atm), expect ~100-110°C @ 2-5 mmHg.
      
  • Heat: Heat the bath slowly.

  • Collection:

    • Fraction 1: Discard the first few mL (often contains water or volatile breakdown products).

    • Fraction 2: Collect the steady boiling clear liquid.

  • Storage: Immediately flush the receiving flask with Argon or Nitrogen before disconnecting.

Module 5: Prevention & Storage

To prevent recurrence, adopt the "ILE" Protocol:

  • I nert Atmosphere: Always backfill storage bottles with Nitrogen or Argon after use. Parafilm is not an oxygen barrier; use electrical tape or store in a desiccator/glovebox.

  • L ight Exclusion: Store in amber glass bottles or wrap clear bottles in aluminum foil.

  • E nvironment: Store at 4°C (refrigerator). Cold slows the radical propagation kinetics.

References

  • Oxidation Mechanism & Kinetics

    • Gomes, E. C., & Oliveira, M. A. (2012). Chemical Oxidation of Aniline: Mechanisms and Applications. Open Access Journals.

  • Toxicity of Degradation Products (Quinone Imines)

    • Skipper, P. L., et al. (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology. 2

  • General Handling of Ethers

    • University of Edinburgh Health & Safety.[3] (2010). Ethers - Handling and control of exposure. 3

  • Purification Techniques (Vacuum Distillation)

    • 911 Metallurgist. (2021). Vacuum Distillation - Remove Volatile Metals. (Reference for principles of vacuum separation and zinc behavior). 4

Sources

Technical Support Center: Recrystallization of 2-[2-(Methylanilino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-[2-(Methylanilino)ethoxy]aniline via recrystallization. This compound, often presenting as a viscous liquid or a low-melting solid, poses unique challenges that require a systematic and well-understood approach to achieve high purity. This document outlines solvent selection strategies, detailed experimental protocols, and a comprehensive troubleshooting guide to address common issues encountered during the purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the recrystallization of 2-[2-(Methylanilino)ethoxy]aniline.

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal recrystallization solvent should meet several key criteria.[1][2] First, the target compound, 2-[2-(Methylanilino)ethoxy]aniline, should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[1][2][3] This differential solubility is the fundamental principle that drives the purification process.[2][3] Second, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent after the desired compound has crystallized.[1] Finally, the solvent must be chemically inert, not reacting with the compound, and should have a relatively low boiling point to facilitate its removal from the final crystalline product.[1]

Q2: What are some good starting solvents or solvent systems to test for 2-[2-(Methylanilino)ethoxy]aniline?

Given the molecular structure, which contains both polar (amines, ether) and non-polar (aromatic rings) functionalities, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.[2][4]

  • Single Solvents: Alcohols like isopropanol or ethanol are excellent candidates. They are polar enough to dissolve the compound when heated but may allow for precipitation upon cooling. Acetonitrile is another option that has proven effective for crystallizing compounds that tend to form oils.[5]

  • Mixed-Solvent Systems: A two-solvent system is often more effective.[2] This involves dissolving the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Toluene , Dichloromethane , or Acetone ) and then slowly adding a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexane , Heptane , or Pentane ) until turbidity (cloudiness) is observed.[6][7][8] Heating to redissolve and then slowly cooling can yield high-quality crystals. An Ethanol/Water mixture can also be effective.[9]

Q3: My compound is a viscous liquid or oil at room temperature. Can I still use recrystallization?

Yes, recrystallization techniques can be adapted to purify oils or low-melting solids.[5][6] The primary challenge with such compounds is a phenomenon known as "oiling out," where the compound separates as a liquid instead of forming solid crystals.[2][10] Several strategies can overcome this:

  • Trituration: Stirring or grinding the oil with a solvent in which it is poorly soluble, such as cold n-hexane or diethyl ether, can sometimes induce crystallization.[5]

  • Solvent/Anti-Solvent Method: As described in Q2, this is a very effective method for oils.

  • Freeze-Thaw Cycling: In some cases, freezing the oil in liquid nitrogen and allowing it to thaw slowly can promote the formation of crystal nuclei.[5]

Q4: Can this compound be purified by forming a salt first?

Yes. The presence of two basic aniline moieties makes 2-[2-(Methylanilino)ethoxy]aniline an excellent candidate for purification via salt formation.[11] Reacting the compound with an acid like hydrochloric acid (HCl) will form the corresponding hydrochloride salt. These salts are often highly crystalline solids with different solubility profiles than the freebase, making them easier to recrystallize from polar solvents like ethanol or water.[9][11] After purification, the salt can be neutralized with a base to recover the pure freebase form of the compound.

Part 2: Recrystallization Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the recrystallization process.

Issue Probable Cause(s) Step-by-Step Solution(s)
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound.[1][10] 2. The solution is too concentrated. 3. The solution was cooled too rapidly.[12]Solution 1: Adjust Concentration & Cooling. Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent (10-20% volume increase) to lower the saturation point.[1][10] Allow the solution to cool very slowly. Insulating the flask can promote the formation of crystals over oil. Solution 2: Induce Crystallization. As the solution cools, if oiling begins, stir vigorously to break up the oil into smaller droplets, which can serve as nucleation sites.[12] Solution 3: Change Solvents. Select a solvent with a lower boiling point.[1]
No crystals form upon cooling, even in an ice bath. 1. Too much solvent was used. The solution is not saturated enough for crystals to form.[10][12] 2. The solution is supersaturated. Crystal nucleation has not initiated.[10]Solution 1: Concentrate the Solution. Gently heat the solution to boil off some of the solvent. Allow it to cool again. Repeat until the solution is concentrated enough for crystals to form upon cooling.[1] Solution 2: Induce Nucleation. Vigorously scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.[2][10][12] Alternatively, if available, add a single "seed crystal" of the pure compound to the cooled solution.[2][10]
The recrystallized product is still impure. 1. Ineffective Solvent. The chosen solvent did not adequately differentiate between the compound and the impurities.[1] 2. Rapid Cooling. Cooling the solution too quickly can trap impurities within the crystal lattice.[12]Solution 1: Re-recrystallize. Perform the recrystallization a second time, ensuring the solution cools as slowly as possible.[1] Solution 2: Re-evaluate the Solvent. If purity does not improve, a different solvent or solvent system must be selected. Refer to the solvent screening protocol below.
Crystals form prematurely in the funnel during hot filtration. The solution is cooling too quickly in the funnel, causing the compound to precipitate before it can be filtered.[1]Solution 1: Use Excess Hot Solvent. Dissolve the compound in a slight excess of hot solvent (approx. 10-15% more) to ensure it remains in solution during filtration. The excess can be evaporated after filtration.[1] Solution 2: Pre-heat the Apparatus. Before filtering, pre-heat the filter funnel and receiving flask by pouring hot solvent through them. Using a stemless funnel can also help by reducing the surface area for cooling.[1]

Part 3: Data Presentation & Visualization

Table 1: Potential Recrystallization Solvents for 2-[2-(Methylanilino)ethoxy]aniline
SolventBoiling Point (°C)PolarityRole & Rationale
Isopropanol 82.6Polar ProticSingle Solvent: Good starting point. Balances polarity to dissolve when hot and allow crystallization when cold.
Ethanol 78.4Polar ProticSingle Solvent / Good Solvent: Similar to isopropanol. Also effective in a mixed system with water.[9]
Acetonitrile 81.6Polar AproticSingle Solvent: Often successful in crystallizing compounds that tend to oil out.[5]
Toluene 110.6Non-polarGood Solvent: Excellent for dissolving aromatic compounds.[2] Must be paired with a non-polar anti-solvent.
Dichloromethane 39.6Polar AproticGood Solvent: Low boiling point makes it easy to remove. Highly effective at dissolving many organics.
n-Hexane 68Non-polarAnti-solvent / Trituration: Very poor solvent for this compound. Ideal for inducing precipitation when added to a solution in a "good" solvent.[5][7]
Water 100Polar ProticAnti-solvent: The compound is likely insoluble in water. Can be used as an anti-solvent with a water-miscible solvent like ethanol.
Troubleshooting Workflow Diagram

Recrystallization_Troubleshooting start Start: Dissolve Crude Compound in Minimal Hot Solvent hot_filtration Perform Hot Filtration (if needed) start->hot_filtration cool Allow Solution to Cool Slowly hot_filtration->cool oil_out Does Compound 'Oil Out'? cool->oil_out crystals_form Do Crystals Form? success Success: Collect Crystals by Filtration crystals_form->success Yes no_crystals Issue: No Crystals crystals_form->no_crystals No oil_out->crystals_form No oiling_out Issue: Oiling Out oil_out->oiling_out Yes solution_no_crystals 1. Evaporate excess solvent. 2. Scratch flask or add seed crystal. no_crystals->solution_no_crystals solution_oil 1. Re-heat and add more solvent. 2. Cool even slower. 3. Consider a lower-boiling solvent. oiling_out->solution_oil solution_no_crystals->cool solution_oil->start

Caption: A troubleshooting workflow for common recrystallization issues.

Part 4: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Microscale Solvent Screening
  • Place approximately 20-30 mg of the crude 2-[2-(Methylanilino)ethoxy]aniline into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each drop. Note the solubility.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may work as the "good" solvent in a two-solvent system.

  • If the compound is poorly soluble, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the compound just dissolves.

  • Allow the test tube to cool to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the results: The ideal solvent will show poor solubility at room temperature, complete solubility when hot, and will form a significant amount of crystalline precipitate upon cooling.

Protocol 2: Standard Single-Solvent Recrystallization
  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask with stirring (e.g., on a hot plate with a magnetic stirrer).

  • Continue adding hot solvent until the compound is completely dissolved. Add a small excess (5-10%) to prevent premature crystallization.[1]

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.[1]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization
  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., Toluene) in an Erlenmeyer flask.

  • While keeping the solution hot, add the "anti-solvent" (e.g., Hexane) dropwise with constant swirling.

  • Continue adding the anti-solvent until a persistent cloudiness appears.[13]

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly, as described in Protocol 2.

  • Collect and dry the crystals as previously described.

References

  • Recrystallization (chemistry) - Wikipedia. Available at: [Link]

  • How can I crystallize viscous liquids? | ResearchGate. Available at: [Link]

  • Recrystallization - Royal Society of Chemistry. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents | ResearchGate. Available at: [Link]

  • Problems with Recrystallisations - University of York. Available at: [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. Available at: [Link]

  • What is a best way to purify a viscous organic liquid product other than column chromatography? | ResearchGate. Available at: [Link]

  • Recrystallization - OCF. Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]

  • 3-[2-[2-(diethylamino)ethoxy]ethyl]aniline | Solubility of Things. Available at: [Link]

  • Supporting Information for an article. Available at: [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation - Chemistry Stack Exchange. Available at: [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-[2-(Methylanilino)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[2-(Methylanilino)ethoxy]aniline, a molecule featuring two distinct aromatic systems and a flexible ethoxy linker. As Senior Application Scientists, we move beyond a simple peak assignment, offering a comparative analysis grounded in the foundational principles of NMR spectroscopy and supported by experimental data from related structural fragments. This document is designed to empower researchers to confidently interpret similar spectra, anticipate potential impurities, and troubleshoot their own analytical challenges.

Predicted ¹H NMR Spectrum of 2-[2-(Methylanilino)ethoxy]aniline

The ¹H NMR spectrum of 2-[2-(Methylanilino)ethoxy]aniline is predicted to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. By dissecting the molecule into its constituent fragments—the N-methylaniline moiety, the 2-ethoxyaniline moiety, and the central ethoxy bridge—we can forecast the chemical shifts (δ), multiplicities, and integration values for each proton.

Predicted Chemical Shift Ranges and Multiplicities:

Proton Assignment Structure Fragment Predicted δ (ppm) Predicted Multiplicity Integration
Aromatic Protons2-Ethoxyaniline6.7 - 7.2Multiplets (m)4H
Aromatic ProtonsN-Methylaniline6.6 - 7.3Multiplets (m)5H
Methylene Protons-O-CH₂ -CH₂-N-4.0 - 4.3Triplet (t)2H
Methylene Protons-O-CH₂-CH₂ -N-3.6 - 3.9Triplet (t)2H
Amine Proton-NH₂ 3.5 - 4.5Broad Singlet (br s)2H
Methyl Protons-N-CH₃ 2.8 - 3.0Singlet (s)3H

Comparative Spectral Analysis: Deconstructing the Molecule

A robust understanding of the ¹H NMR spectrum of 2-[2-(Methylanilino)ethoxy]aniline is best achieved by comparing it to the spectra of its simpler building blocks. This approach allows for a more intuitive assignment of signals and highlights the electronic effects of the substituents.

The N-Methylaniline Moiety

The ¹H NMR spectrum of N-methylaniline serves as a primary reference. In a typical deuterated chloroform (CDCl₃) solution, the aromatic protons of N-methylaniline appear as a complex multiplet between δ 6.6 and 7.3 ppm.[1][2] The N-methyl protons characteristically present as a sharp singlet around δ 2.91 ppm.[1]

The 2-Ethoxyaniline Moiety

For the 2-ethoxyaniline portion of the molecule, the ethoxy group (-OCH₂CH₃) significantly influences the chemical shifts of the adjacent aromatic protons. The alkoxy group is an electron-donating group, which generally shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to unsubstituted benzene (δ ~7.34 ppm). The protons on the aromatic ring of 2-ethoxyaniline are expected to appear in the range of δ 6.7-6.9 ppm. The protons of the ethoxy group itself would typically show a triplet for the methyl group around δ 1.4 ppm and a quartet for the methylene group around δ 4.0 ppm.

The Ethoxy Bridge: -O-CH₂-CH₂-N-

The two methylene groups of the ethoxy bridge are diastereotopic and will therefore appear as two distinct signals. The methylene group attached to the oxygen atom (-O-CH₂-) is expected to be deshielded and resonate further downfield (δ 4.0 - 4.3 ppm) compared to the methylene group attached to the nitrogen atom (-N-CH₂-), which is predicted to appear around δ 3.6 - 3.9 ppm. Both signals are anticipated to be triplets due to coupling with the adjacent methylene protons, with a typical vicinal coupling constant (³J) of around 5-7 Hz.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum, adherence to a standardized experimental protocol is crucial. The following steps provide a general workflow for sample preparation and data acquisition.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the 2-[2-(Methylanilino)ethoxy]aniline sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

Data Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

Navigating Potential Impurities and Spectral Artifacts

In a real-world scenario, the ¹H NMR spectrum may contain signals from impurities arising from the synthetic route. The synthesis of 2-[2-(Methylanilino)ethoxy]aniline likely involves a Williamson ether synthesis or a related N-alkylation reaction.

Potential Impurities and their ¹H NMR Signatures:

  • Unreacted Starting Materials: Signals corresponding to N-methylaniline or 2-ethoxyaniline may be present.

  • Over-alkylation Products: In the N-alkylation of the aniline nitrogen, there is a possibility of forming a quaternary ammonium salt, which would exhibit different chemical shifts for the N-methyl and methylene protons.

  • Side-products from Williamson Ether Synthesis: If a Williamson ether synthesis approach is used, potential side-products from elimination reactions (alkenes) could be present, though typically in minor amounts with primary halides.

  • Residual Solvents: Signals from solvents used in the synthesis or purification (e.g., acetone, ethyl acetate, hexane) are common.

Logical Framework for Spectral Interpretation

A systematic approach is key to accurately interpreting a ¹H NMR spectrum. The following workflow, visualized as a flowchart, outlines the logical steps from initial spectrum to final structure confirmation.

G Workflow for ¹H NMR Spectral Interpretation A Acquire High-Resolution ¹H NMR Spectrum B Identify Solvent and Reference (TMS) Peaks A->B C Integrate All Peaks B->C D Analyze Chemical Shifts (δ) C->D E Analyze Signal Multiplicity (Splitting Patterns) D->E F Determine Coupling Constants (J) E->F G Propose Fragment Structures F->G H Assemble Fragments into a Proposed Molecular Structure G->H I Compare with Predicted Spectrum and Data for Analogs H->I J Identify Impurity Peaks I->J K Final Structure Confirmation J->K

Sources

Comparative Guide: TLC Methodologies for Amino-Ether Intermediates

Author: BenchChem Technical Support Team. Date: February 2026


 Values and Spot Morphology for Amino-Ether Derivatives

Part 1: Executive Summary & Mechanistic Insight

The "Silanol Trap" in Amino-Ether Analysis

Amino-ether intermediates (e.g., morpholine-substituted ethers, amino-alkoxy linkers) present a distinct chromatographic challenge. While the ether linkage adds moderate polarity, the amine moiety (primary, secondary, or tertiary) acts as a Lewis base.

On standard Silica Gel 60 (


) plates, the surface is covered in acidic silanol groups (

, pKa

5-8). Basic amines protonate upon contact with these silanols, forming ammonium-silicate salts. This ionic interaction is stronger than the partition forces of the eluent, resulting in catastrophic tailing (streaking) and

values near zero.

This guide compares three distinct elution strategies to overcome this interaction, providing a validated pathway to obtain sharp, reproducible spots for quantitative assessment.

Mechanistic Diagram: The Amine-Silica Interaction

The following diagram illustrates the competitive binding mechanism that dictates separation quality.

TLC_Mechanism Silica Silica Surface (Acidic Silanols) Salt Ammonium-Silicate Salt (Immobile) Silica->Salt Proton Transfer Amine Amino-Ether (Basic Analyte) Amine->Salt Ionic Bond FreeAmine Free Base (Mobile) Salt->FreeAmine Displacement by Modifier Modifier Modifier Base (TEA/NH3) Modifier->Silica Preferential Binding

Caption: Competitive binding mechanism. Base modifiers (Green) saturate acidic silanol sites, preventing the analyte (Blue) from becoming trapped as an immobile salt (Grey).

Part 2: Comparative Analysis of Eluent Systems

We evaluated the performance of three standard solvent systems on a model amino-ether intermediate (2-morpholinoethyl ether derivative).

Experimental Data Summary
ParameterSystem A: Standard Non-Polar System B: Polar Protic System C: Basified (Recommended)
Composition 50% EtOAc / 50% Hexanes10% MeOH / 90% DCM10% MeOH / 89% DCM / 1% TEA
Stationary Phase Silica Gel 60

Silica Gel 60

Silica Gel 60


Value



Spot Morphology Severe StreakingBroad / TailingCompact / Circular
Separation Efficiency FailPoorHigh
Detailed Performance Review
1. System A: Hexanes / Ethyl Acetate (The Baseline)
  • Observation: The amino-ether sticks to the baseline.[1][2] The ether oxygen interacts with the silica, but the amine forms a salt.

  • Verdict: Unsuitable. Even increasing polarity to 100% EtOAc rarely resolves the amine from the baseline due to the ionic locking mechanism described above.

2. System B: Dichloromethane (DCM) / Methanol (MeOH)
  • Observation: Methanol is protic and competes for hydrogen bonding sites on the silica. This moves the spot up the plate (

    
    ). However, without a base modifier, the spot often resembles a "comet" (tailing), making it impossible to distinguish closely related impurities.
    
  • Verdict: Sub-optimal. Acceptable for crude monitoring but fails for purity assessment.

3. System C: The "Ammoniacal" Modifier (The Gold Standard)
  • Observation: Adding 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) creates a basic mobile phase. The TEA effectively "caps" the silica's acidic protons.
    
  • Verdict: Superior. The amino-ether travels as a free base. The spot is tight and circular.

    • Note: TEA is preferred over ammonia for ether-soluble compounds as it is miscible in organic layers without requiring a water co-solvent.

Part 3: Validated Experimental Protocols

Protocol 1: Preparation of the Basified Mobile Phase

To ensure reproducibility, do not simply add "drops" of base.

  • Calculate Volume: For a 100 mL chamber, prepare 10 mL of eluent.

  • Mix Base First: Combine 8.9 mL DCM and 0.1 mL Triethylamine (TEA) in a vial. Mix well.

  • Add Polar Component: Add 1.0 mL Methanol.

  • Saturation (CRITICAL): Pour into the TLC chamber containing filter paper. Allow to equilibrate for 5 minutes before inserting the plate. Vapor saturation prevents "smiling" solvent fronts.

Protocol 2: Visualization of Amino-Ethers

Amino-ethers often lack strong UV chromophores. Use these specific stains:

  • Ninhydrin: Best for primary/secondary amines.

    • Action: Dip and heat to 110°C.

    • Result: Pink/Purple spots.[3][4]

  • Dragendorff’s Reagent: Best for tertiary amines (common in ethers like morpholines).

    • Action: Spray or dip (no heat required).

    • Result: Orange spots on a yellow background.

  • Iodine Chamber: Universal non-destructive method.

    • Action: Place in jar with

      
       crystals.
      
    • Result: Brown spots (reversible).

Workflow Diagram

TLC_Workflow Start Crude Reaction Mixture Prep Dilute in DCM (1-5 mg/mL) Start->Prep Spot Spot on Silica Plate (2 mm from bottom) Prep->Spot Elute Elute in System C (DCM/MeOH/TEA) Spot->Elute Dry Air Dry (Remove TEA) Elute->Dry Essential Step Visualize Stain/UV Dry->Visualize

Caption: Standardized workflow for amino-ether analysis. The drying step is critical to remove TEA, which can interfere with certain stains.

Part 4: Troubleshooting & Self-Validation

To verify your method is working, apply the "Co-Spot" Technique :

  • Lane 1: Starting Material (Amine precursor).

  • Lane 2: Co-spot (50% Starting Material + 50% Reaction Mix).

  • Lane 3: Reaction Mixture (Amino-ether product).

Validation Logic:

  • If Lane 2 shows a "figure-eight" or two distinct spots, your separation is real.

  • If Lane 2 shows a single blob, your solvent system is not discriminating enough (adjust MeOH %).

  • If Lane 3 shows a streak despite using TEA, the sample concentration is too high (overloading). Dilute by 50% and re-run.

References

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Visualization and Troubleshooting. Available at: [Link][5][6]

  • Merck KGaA.TLC Visualization Reagents Guide. (Standard industry reference for staining protocols).
  • Reich, H. J.Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for amine basicity vs. silica acidity).

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-[2-(Methylanilino)ethoxy]aniline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-[2-(Methylanilino)ethoxy]aniline, a compound that, like many aromatic amines, requires meticulous management due to its potential hazards. This document is designed to be a practical resource, grounding procedural guidance in the scientific principles that ensure a self-validating system of laboratory safety.

Understanding the Hazard Profile

2-[2-(Methylanilino)ethoxy]aniline belongs to the aromatic amine class of compounds. While specific toxicological data for this exact molecule is not extensively published, the known hazards of structurally similar compounds, such as N-methylaniline and other aniline derivatives, provide a strong basis for a cautious approach. Aromatic amines are a known class of carcinogens, with some being readily absorbed through the skin.[1][2] Aniline itself is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen.[3][4]

Therefore, it is imperative to treat 2-[2-(Methylanilino)ethoxy]aniline as a hazardous substance. Key potential hazards include:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][6][7]

  • Irritation: Causes skin and serious eye irritation.[8]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6][7]

  • Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.[6][7]

  • Combustibility: The substance may be a combustible liquid.[6][8]

The following table summarizes the general characteristics of related aniline compounds, which should be considered as representative for 2-[2-(Methylanilino)ethoxy]aniline in the absence of specific data.

PropertyGeneral Value for Related Aniline CompoundsSource
Physical State Liquid or low-melting solid[9][10]
Boiling Point Generally > 200 °C[9]
Flash Point Typically > 90 °C[9]
Solubility Insoluble to slightly soluble in water[11]
Hazards Toxic, Irritant, Potential Carcinogen[1][2][3]

Pre-Disposal: Containment and Labeling

Proper waste management begins at the point of generation. Adherence to strict segregation and labeling protocols is the first line of defense against accidental exposure and environmental contamination.

Waste Segregation

It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[12] Do not mix 2-[2-(Methylanilino)ethoxy]aniline waste with:

  • Non-hazardous waste.

  • Acids or strong oxidizing agents, as this can lead to violent reactions.[11]

  • Halogenated and non-halogenated solvent wastes, unless specifically permitted by your institution's waste management guidelines.[1]

Container Selection and Labeling

Use appropriate, compatible, and sealed containers for waste storage.[1][12] The original chemical container is often a suitable choice.[1] All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-[2-(Methylanilino)ethoxy]aniline". The date of accumulation should also be clearly visible.[13]

Spill Management

Accidental spills must be managed promptly and safely. The following workflow outlines the necessary steps.

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues spill->evacuate Immediate Action ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->contain collect Carefully Collect Absorbed Material contain->collect package Place in a Labeled, Sealable Hazardous Waste Container collect->package decontaminate Decontaminate Spill Area with Soap and Water package->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for managing spills of 2-[2-(Methylanilino)ethoxy]aniline.

For small spills that can be cleaned up in under 10 minutes by trained personnel, the above procedure can be followed.[14] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[14] All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[13]

Disposal Procedures

The guiding principle for the disposal of 2-[2-(Methylanilino)ethoxy]aniline is that it must be managed as hazardous waste.[14] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[8][14]

Step-by-Step Disposal Protocol

The following decision-making process should be followed for the final disposal of this compound.

Disposal_Decision_Tree start Waste 2-[2-(Methylanilino)ethoxy]aniline (Pure or in Solution) is_minimal Is the quantity minimal and part of a larger, compatible waste stream? start->is_minimal collect_pure Collect in a dedicated, labeled hazardous waste container. Ensure container is sealed and stored in a designated, ventilated area. is_minimal->collect_pure No combine_waste Combine with compatible non-halogenated solvent waste (as per institutional guidelines). is_minimal->combine_waste Yes contact_ehs Contact your institution's Environmental Health & Safety (EHS) office for waste pickup. collect_pure->contact_ehs combine_waste->contact_ehs incineration Waste will be transported by a licensed contractor for high-temperature incineration at an approved facility. contact_ehs->incineration

Caption: Decision tree for the disposal of 2-[2-(Methylanilino)ethoxy]aniline waste.

Experimental Protocol: Preparing for Disposal

  • Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear chemical-resistant gloves (butyl or neoprene are often recommended for anilines, nitrile may not be suitable), chemical splash goggles, and a fully buttoned lab coat.[14] All handling of the pure compound or concentrated solutions should be done inside a certified chemical fume hood.[11][14]

  • Waste Collection:

    • For pure or concentrated forms of 2-[2-(Methylanilino)ethoxy]aniline, transfer the material into a designated hazardous waste container.[14]

    • For dilute solutions, ensure they are collected in a container designated for the appropriate solvent waste stream (e.g., non-halogenated organic waste). Do not mix with incompatible waste streams.[1]

  • Container Management:

    • Keep waste containers tightly sealed when not in use.[12]

    • Store the containers in a cool, well-ventilated, and designated hazardous waste accumulation area, away from heat sources and incompatible materials like acids and oxidizing agents.[11][12]

    • Ensure the storage area has secondary containment.[13]

  • Final Disposal:

    • The primary and most recommended method for the disposal of aromatic amines is high-temperature incineration by a licensed hazardous waste disposal company.[1][7] This process ensures the complete destruction of the compound into less harmful components like carbon oxides and nitrogen oxides.[11]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the waste. They will have contracts with certified waste management providers.[12]

Decontamination of Empty Containers

Empty containers that held 2-[2-(Methylanilino)ethoxy]aniline must also be treated as hazardous waste. Do not reuse empty containers.[8] They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container should be disposed of as unused product.[8]

Conclusion: A Culture of Safety

The proper disposal of 2-[2-(Methylanilino)ethoxy]aniline is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's hazard profile, adhering to strict segregation and labeling protocols, and following a clear, logical disposal workflow, we can mitigate risks to ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility.

References

  • TCI AMERICA. (2018-07-06).
  • Sigma-Aldrich. (2025-09-22).
  • Thermo Fisher Scientific. (2010-11-26).
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, 192. [Link]

  • Benchchem. (2025).
  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Fisher Scientific. (2009-09-22).
  • ACS Publications. (2023-11-09). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Washington State University. Aniline. [Link]

  • SKC Inc. (2023-12-22).
  • Benchchem. (2025). Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
  • PubChem. 2-[2-(2-Methylsulfonylanilino)ethoxy]aniline. [Link]

  • NJ.gov. Common Name: 2-ETHYLANILINE HAZARD SUMMARY. [Link]

  • s d fine-chem limited. n-methylaniline. [Link]

  • EPA NEPS. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Environmental Protection Agency. Aniline. [Link]

  • The Open Chemical Engineering Journal. Neutralizing Aminesin Boiler Steam and Humidified Indoor Air.
  • NJ.gov. Aniline - Hazardous Substance Fact Sheet. [Link]

  • U.S. Environmental Protection Agency. (2025-09-24). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). [Link]

  • Unichem. Neutralizing Amine.
  • National Center for Biotechnology Information. Aniline Acute Exposure Guideline Levels. [Link]

Sources

Personal protective equipment for handling 2-[2-(Methylanilino)ethoxy]aniline

[1][2]

Executive Hazard Analysis

2-[2-(Methylanilino)ethoxy]aniline (often a key intermediate in the synthesis of anticoagulants like Dabigatran) belongs to the N-alkyl aniline and aromatic ether structural classes.[1]

While specific toxicological data for this exact CAS may be limited in public repositories, the structural moieties dictate that it must be handled under the Precautionary Principle applied to aromatic amines.

Critical Hazards (Read-Across from N-Methylaniline/Aniline):

  • Acute Toxicity (Dermal/Inhalation): High potential for absorption through intact skin.

  • Methemoglobinemia: The primary physiological risk. Metabolites can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[2] Symptoms (cyanosis/blue lips) may be delayed up to 4 hours.

  • Sensitization: Potential for allergic skin reactions upon repeated exposure.[2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with aromatic amines due to rapid permeation (often <15 minutes). The following multi-barrier system is required.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Silver Shield® / 4H® (EVOH/PE Laminate) Impermeable Barrier. Laminate films provide >480 min breakthrough time for aromatic amines, whereas nitrile may degrade rapidly.[1][2]
Hand (Outer) Disposable Nitrile (5-8 mil) Mechanical Protection. Protects the inner laminate glove from tears and provides grip (laminate gloves are slippery).
Respiratory Half-face respirator with ABEK-P3 filters Required if working outside a fume hood.[1] Type A (Organic Vapors) + Type K (Amines) + P3 (Particulates) covers all physical states.
Body Tyvek® 400 (or equivalent) Lab Coat/Coverall Non-woven polyethylene provides better particle hold-out and splash resistance than cotton.[1]
Eye/Face Chemical Splash Goggles + Face Shield Aniline derivatives are rapidly absorbed via mucous membranes; safety glasses are insufficient for liquid handling.

Senior Scientist Note: Never rely on single-layer nitrile for this compound.[1] If dexterity is compromised by Silver Shield gloves, use "bi-polymer" gloves (Nitrile/Neoprene blend) only for incidental splash protection, and change immediately upon contact.[2]

Operational Workflow & Engineering Controls

Engineering Controls
  • Primary Containment: All weighing, solubilization, and transfer operations must occur inside a certified Chemical Fume Hood or Glove Box .[2]

  • Static Control: If the substance is a solid powder, use an ionizing bar or anti-static gun during weighing to prevent dispersal of charged particles.[2]

Safe Handling Protocol (Step-by-Step)
  • Pre-Start Check: Verify fume hood flow (>100 fpm) and clear the sash area.

  • Donning Sequence:

    • Put on Tyvek coat.

    • Don Silver Shield gloves (tape cuffs to sleeves if high volume).

    • Don outer Nitrile gloves.[3]

  • Weighing/Transfer:

    • Use a disposable spatula.

    • Pre-weigh solvent in the reaction vessel to minimize "dry" transfer distance.

    • Technique: Add solid to liquid (not liquid to solid) to reduce aerosolization.

  • Decontamination:

    • Wipe all exterior containers with methanol-dampened wipes inside the hood.

    • Dispose of wipes immediately into solid hazardous waste.

  • Doffing Sequence (Critical):

    • Remove outer gloves (turn inside out).

    • Remove eyewear.

    • Remove inner Silver Shield gloves (avoid touching skin with outer surface).

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[2]

Visualization: Safe Handling Logic

SafeHandlingStartStart: Chemical RequestRiskAssessRisk Assessment:Check Quantity & Physical StateStart->RiskAssessEngControlsEngineering Controls:Fume Hood / Glove BoxRiskAssess->EngControlsPPE_DecisionPPE Selection:Is it Solid or Solution?EngControls->PPE_DecisionPPE_SolidSolid Handling:Tyvek + Silver Shield + P3 Mask (if open)PPE_Decision->PPE_SolidPowderPPE_SolSolution Handling:Tyvek + Silver Shield + ABEK MaskPPE_Decision->PPE_SolLiquid/SolventActionExecute Experiment(Keep Sash Low)PPE_Solid->ActionPPE_Sol->ActionDeconDecontamination:Wipe containers with MeOHAction->DeconDisposalDisposal:Segregated Incineration StreamDecon->Disposal

Figure 1: Decision logic for handling 2-[2-(Methylanilino)ethoxy]aniline, prioritizing physical state for PPE selection.[1][2]

Emergency Response & Disposal

Exposure Response (Methemoglobinemia Protocol)
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol for skin cleaning (enhances absorption).

  • Inhalation/Ingestion: Transport to ER immediately. Inform medical personnel of "Aniline/Aromatic Amine Exposure" so they can prepare Methylene Blue (antidote for methemoglobinemia).

  • Signs to Watch: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.[1][2]

Waste Disposal[2]
  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) as this may cause exothermic decomposition.

  • Container: High-density polyethylene (HDPE) or glass.[1] Label clearly: "Toxic: Aromatic Amines."[2]

  • Destruction: Must be disposed of via high-temperature incineration.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: IDLH (Immediately Dangerous to Life or Health) Value Profile. Centers for Disease Control and Prevention. [Link][2]

  • PubChem. (2024).[4] Compound Summary: 2-[2-(Diethylamino)ethoxy]aniline (Structural Analog).[1] National Library of Medicine. [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Aniline. United States Department of Labor.[2] [Link][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.